N-(Benzyloxy)-N-(3-iodopropyl)acetamide
Overview
Description
N-(Benzyloxy)-N-(3-iodopropyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C12H16INO2 and its molecular weight is 333.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Biochemical Applications
N-(Benzyloxy)-N-(3-iodopropyl)acetamide may have applications in biochemical research, particularly related to drug metabolism and pharmacokinetics. For instance, studies have investigated the pharmacokinetics of similar compounds, like N-benzyl-2-nitro-1-imidazole acetamide (benznidazole), which is used in the treatment of Chagas disease. The steady-state plasma level maxima and minima of the unchanged drug were observed to align well with calculated values based on previously determined pharmacokinetic parameters, suggesting potential applications of similar compounds in pharmacokinetic modeling and drug monitoring (Raaflaub, 1980).
2. Analytical Chemistry Applications
Compounds structurally similar to this compound are also used in analytical chemistry, especially in the development of novel methods for measuring specific biomarkers. For example, research has developed LC-MS/MS and GC-MS/MS methods for the measurement of plasma and urine concentrations of various paracetamol metabolites, demonstrating the role of such compounds in developing analytical techniques for biological sample analysis (Trettin et al., 2014).
3. Toxicology and Occupational Health
This compound and structurally related compounds have implications in toxicology and occupational health, especially concerning exposure biomarkers. For example, studies on benzylmercapturic acid, a metabolite related to toluene exposure, have shown its effectiveness as a marker of occupational exposure, indicating potential applications of similar compounds in monitoring and preventing occupational hazards (Inoue et al., 2002).
Properties
IUPAC Name |
N-(3-iodopropyl)-N-phenylmethoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-11(15)14(9-5-8-13)16-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIJZGJNWZOKBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCI)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647173 | |
Record name | N-(Benzyloxy)-N-(3-iodopropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003599-67-4 | |
Record name | N-(Benzyloxy)-N-(3-iodopropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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